1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride

Descripción general

Descripción

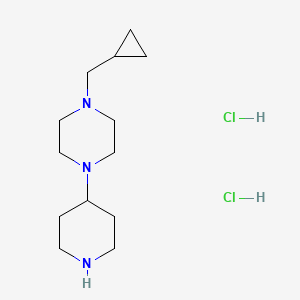

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a piperazine ring, further substituted with a piperidin-4-yl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The piperidin-4-yl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification processes such as recrystallization and chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced forms of the piperazine and piperidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Properties

The molecular formula of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is , with a molecular weight of approximately 213.15 g/mol. The compound consists of a piperazine core substituted with a cyclopropylmethyl group and a piperidinyl moiety, which contributes to its unique pharmacological profile.

Biological Activities

Research indicates that compounds containing piperazine and piperidine structures exhibit diverse biological activities, including:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects. The structural modifications in this compound may enhance its efficacy in this regard .

- Cannabinoid Receptor Interaction : Similar compounds have shown selective binding to cannabinoid receptors, particularly CB1. This interaction is significant for developing treatments for obesity and related disorders .

- Anticancer Properties : The compound's structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDK), which are crucial in cancer cell proliferation. Modifications to the piperazine structure can lead to enhanced activity against various cancer types .

Psychiatric Disorders

The modulation of serotonin receptors positions this compound as a potential candidate for treating mood disorders. Its ability to influence neurotransmitter systems may provide new avenues for drug development aimed at reducing side effects commonly associated with traditional antidepressants.

Obesity Management

Given its interaction with cannabinoid receptors, this compound could serve as a basis for developing anti-obesity medications that minimize central nervous system side effects while effectively managing appetite and metabolism .

Cancer Therapy

The exploration of this compound in the context of CDK inhibition underscores its potential role in cancer therapy. By targeting specific kinases involved in tumor growth, it may help develop more effective treatment regimens that spare healthy cells from damage .

- Antidepressant Activity : A study examining various piperazine derivatives found that modifications similar to those in this compound resulted in significant improvements in depressive-like behaviors in animal models .

- Cancer Inhibition : Research on structurally related compounds demonstrated their effectiveness as CDK inhibitors, leading to reduced tumor growth in preclinical models. The findings suggest that further exploration of this compound could yield promising anticancer agents .

- Cannabinoid Receptor Modulation : Investigations into similar piperazine compounds revealed selective binding to CB1 receptors, indicating potential for therapeutic use in obesity without the adverse psychiatric effects seen with first-generation cannabinoid antagonists .

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine: The base compound without the dihydrochloride form.

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine hydrochloride: The mono-hydrochloride form.

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine sulfate: A sulfate salt form.

Uniqueness: 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Actividad Biológica

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to cannabinoid receptors and its implications in treating obesity and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Chemical Name : this compound

- CAS Number : 2203016-78-6

- Molecular Formula : C₁₃H₂₇Cl₂N₃

- Molecular Weight : 296.3 g/mol

The compound primarily interacts with the cannabinoid receptor type 1 (CB1) and exhibits inverse agonist properties. This interaction is crucial for its potential use in managing obesity by modulating appetite and energy expenditure.

Binding Affinity

Research indicates that compounds with similar piperazine scaffolds, including this compound, demonstrate significant binding affinity to CB1 receptors. For example, one study reported a Ki value of approximately 220 nM for related compounds, suggesting a potential for effective receptor modulation .

Appetite Regulation

Studies have shown that CB1 antagonists can reduce food intake and promote weight loss. The inverse agonistic effect of this compound may lead to decreased appetite through central mechanisms involving the hypothalamus and other brain regions associated with hunger signaling.

Energy Expenditure

In animal models, administration of similar cannabinoid receptor modulators has been linked to increased energy expenditure. For instance, treatments with CB1 antagonists have resulted in enhanced metabolic rates in obese mouse models, indicating a promising avenue for obesity treatment .

Study on Obesity Management

A pivotal study examined the effects of various CB1 antagonists on weight management in rodent models. The results indicated that compounds with similar structures to this compound significantly reduced body weight gain and improved metabolic profiles compared to control groups.

| Compound Name | Ki Value (nM) | Effect on Weight Gain | Study Reference |

|---|---|---|---|

| LDK1229 | 220 | Reduced weight gain | |

| Rimonabant | 50 | Significant reduction | |

| This compound | TBD | TBD | TBD |

Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Current data suggests moderate toxicity levels consistent with other piperazine derivatives .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIFRLJYIIRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.